molecular formula C23H18Cl3NO2 B2636026 (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-78-1

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No. B2636026
CAS RN: 477888-78-1
M. Wt: 446.75
InChI Key: MHQGWMUGQLMTGH-LFYBBSHMSA-N
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Description

“(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide” is a versatile chemical compound used in diverse scientific research. Its unique structure allows for various applications, ranging from drug development to material synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that its structure suggests potential reactivity at the propenamide moiety and the aromatic rings. The chlorine atoms might also be points of reactivity .

Scientific Research Applications

Oxidation of Propenoidic Phenols

  • Research conducted by Bolzacchini et al. (1996) explored the oxidation of propenoidic phenols, including compounds similar to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, using dioxygen in the presence of a cobalt catalyst. The study focused on understanding the effects of different solvents and substituents on the phenyl ring during the oxidation process (Bolzacchini et al., 1996).

Histone Deacetylase Inhibition

  • A study by Remiszewski et al. (2003) on N-hydroxy-3-phenyl-2-propenamides, which are structurally related to the queried compound, revealed their potential as inhibitors of human histone deacetylase (HDAC). These compounds were found to be effective enzyme inhibitors and showed potential in cancer therapy (Remiszewski et al., 2003).

Mitosis Inhibition in Plant Cells

  • Research by Merlin et al. (1987) investigated the inhibition of mitosis in plant cells by a series of benzamides, which are analogous to the queried compound. These compounds, including N-(1,1-dimethylpropynyl)-3-chlorobenzamide, showed significant inhibitory effects on plant cell mitosis (Merlin et al., 1987).

Transformation of Secondary Amides

  • A study by Maguire et al. (1995) examined the stereospecific transformation of α-phenylthio secondary propanamides into (Z)-α-phenylthio-β-chloro propenamides, demonstrating a chemical process that could be relevant to the synthesis or transformation of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide (Maguire et al., 1995).

Tyrosinase and Melanin Inhibition

  • Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their inhibitory potential against mushroom tyrosinase and melanin production. This research offers insights into the potential use of similar compounds, including (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, in skin depigmentation therapies (Raza et al., 2019).

Lipid Oxidation Product Trapping

  • A study by Hidalgo et al. (2018) explored the reaction between 4-oxo-2-alkenals and phenolic compounds, a process that can be related to the reactivity of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide in trapping lipid oxidation products (Hidalgo et al., 2018).

Herbicidal Activities

  • Hu et al. (2015) synthesized 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives and evaluated their herbicidal activities. The structural similarities to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide suggest potential applications in agriculture (Hu et al., 2015).

Safety and Hazards

A specific safety data sheet for this compound was found . It’s important to handle this compound with appropriate safety measures. Always refer to the safety data sheet or other reliable sources for detailed safety information.

Future Directions

This compound’s unique structure and potential applications in diverse scientific research suggest promising future directions. It could be explored further in drug development, material synthesis, and other areas of scientific research .

properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO2/c24-19-7-1-17(2-8-19)14-27-23(28)12-5-16-3-10-21(11-4-16)29-15-18-6-9-20(25)13-22(18)26/h1-13H,14-15H2,(H,27,28)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQGWMUGQLMTGH-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

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